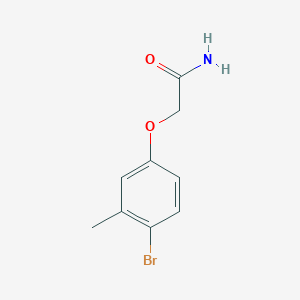

2-(4-bromo-3-methylphenoxy)acetamide

Description

Properties

IUPAC Name |

2-(4-bromo-3-methylphenoxy)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO2/c1-6-4-7(2-3-8(6)10)13-5-9(11)12/h2-4H,5H2,1H3,(H2,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHITUYNQSLAXMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OCC(=O)N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromo-3-methylphenoxy)acetamide typically involves the bromination of a precursor compound followed by an acetamidation reaction. One common method involves the bromination of 4-methylphenol to produce 4-bromo-3-methylphenol. This intermediate is then reacted with chloroacetic acid to form 2-(4-bromo-3-methylphenoxy)acetic acid, which is subsequently converted to the acetamide derivative through reaction with ammonia or an amine .

Industrial Production Methods

Industrial production of 2-(4-bromo-3-methylphenoxy)acetamide may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, efficient brominating agents, and catalysts to enhance yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2-(4-bromo-3-methylphenoxy)acetamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The phenoxy group can undergo oxidation to form quinones, while reduction reactions can modify the acetamide group.

Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed

Substitution Products: Various substituted phenoxyacetamides depending on the nucleophile used.

Oxidation Products: Quinones and other oxidized derivatives.

Reduction Products: Reduced forms of the acetamide group, potentially leading to amines.

Scientific Research Applications

2-(4-bromo-3-methylphenoxy)acetamide has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential pharmaceutical intermediate for drug development.

Industry: Utilized in the synthesis of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(4-bromo-3-methylphenoxy)acetamide involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Acetamide Derivatives

Key Observations :

- Substituent Effects : The position of bromine and methyl groups significantly influences reactivity and biological activity. For instance, meta-methyl/para-bromo substitution in the target compound contrasts with para-methyl/ortho-bromo in , altering electronic properties and steric hindrance.

- Synthesis Efficiency : The target compound’s cyclization step yields 51–54% , lower than the 82% yield for compound 30, which uses simpler alkylamine coupling .

Pharmacological Activity Comparisons

The table below contrasts the biological activities of 2-(4-bromo-3-methylphenoxy)acetamide and analogs:

Key Observations :

- Diverse Applications : While the target compound exhibits antimicrobial effects, structurally related acetamides like 602-UC act as auxin agonists , and compound 13 inhibits steroid-metabolizing enzymes .

- Substituent-Driven Activity : The addition of a phenethyl group in compound 13 enhances 17β-HSD2 inhibition (IC₅₀: 0.8 µM) compared to the N-butyl analog (IC₅₀: 5.2 µM), underscoring the role of aromatic interactions .

Physicochemical Property Comparisons

Key Observations :

- Chromatographic Behavior: Similar Rf values (0.65) for the target compound and compound 32 suggest comparable polarity despite differing functional groups (ester vs. thiazolidinone) .

- Chirality : Compound 32’s optical activity ([α]D = +61.1°) reflects its stereogenic center, absent in the target compound .

Biological Activity

2-(4-bromo-3-methylphenoxy)acetamide is a compound that has garnered attention in various fields of biological research, particularly for its potential antimicrobial, antifungal, and anticancer properties. This article aims to provide a comprehensive overview of its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a brominated aromatic ring and an acetamide functional group, which contribute to its biological activity. The presence of the bromine atom enhances its lipophilicity and may influence its interaction with biological targets.

Antimicrobial Activity

Research indicates that 2-(4-bromo-3-methylphenoxy)acetamide exhibits significant antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Antifungal Activity

The compound has also been evaluated for antifungal activity. In laboratory settings, it has demonstrated efficacy against common fungal pathogens. The exact mechanism remains under investigation but may involve interference with fungal cell wall synthesis or function.

Anticancer Properties

One of the most promising areas of research for 2-(4-bromo-3-methylphenoxy)acetamide is its anticancer potential. Studies have shown that it can induce apoptosis in cancer cell lines, such as A375 melanoma cells. The compound appears to exert its effects by modulating key signaling pathways involved in cell proliferation and survival.

The biological activity of 2-(4-bromo-3-methylphenoxy)acetamide is largely attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical cellular processes, leading to reduced cell proliferation and increased apoptosis in cancer cells.

- Receptor Binding : It may bind to specific receptors on the surface of cells, altering signal transduction pathways that regulate cell growth and survival.

- Membrane Disruption : Its lipophilic nature allows it to integrate into lipid membranes, potentially disrupting their integrity and function.

Case Studies

- Anticancer Study : In a study involving A375 melanoma cells, treatment with 2-(4-bromo-3-methylphenoxy)acetamide resulted in a dose-dependent increase in apoptosis. Flow cytometry analysis revealed that the percentage of apoptotic cells rose from 4.3% in untreated controls to 61.4% at higher doses after 48 hours .

- Antimicrobial Efficacy : A series of tests against bacterial strains showed that 2-(4-bromo-3-methylphenoxy)acetamide inhibited growth with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL, depending on the strain tested.

Data Summary

Q & A

Q. What are the key steps in synthesizing 2-(4-bromo-3-methylphenoxy)acetamide and its derivatives?

The synthesis typically involves:

- Esterification : Reacting p-bromo-m-cresol with chloroacetamide in the presence of a weak base (e.g., K₂CO₃) to form 2-(4-bromo-3-methylphenoxy)acetate .

- Hydrazination : Converting the ester intermediate to 2-(4-bromo-3-methylphenoxy)acetohydrazide .

- Derivatization : Reacting the hydrazide with aromatic aldehydes to form Schiff bases, followed by cyclization with thioglycolic acid to generate thiazolidinone derivatives . Critical parameters include solvent choice (e.g., acetonitrile), reaction time (24 hours for esterification), and purification methods (e.g., vacuum filtration) .

Q. Which spectroscopic and analytical methods are most effective for characterizing 2-(4-bromo-3-methylphenoxy)acetamide?

- NMR Spectroscopy : For structural elucidation of the acetamide backbone and substituents (e.g., bromo, methyl groups) .

- FTIR : To confirm functional groups like amide (C=O stretch at ~1650 cm⁻¹) and ether (C-O-C stretch at ~1250 cm⁻¹) .

- Single-crystal XRD : For resolving 3D molecular geometry and intermolecular interactions .

- HPLC/GC-MS : To assess purity and quantify reaction yields .

Q. What are common reactivity patterns of 2-(4-bromo-3-methylphenoxy)acetamide in organic synthesis?

- Nucleophilic substitution : The bromo group can undergo substitution with amines or thiols under polar aprotic solvents (e.g., DMF) .

- Cyclization reactions : The acetamide moiety participates in forming heterocycles (e.g., thiazolidinones) via reactions with thioglycolic acid .

- Oxidation/Reduction : The methylphenoxy group can be oxidized to carboxylic acids or reduced to alcohols, altering solubility and bioactivity .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve the yield and purity of 2-(4-bromo-3-methylphenoxy)acetamide derivatives?

- Solvent optimization : Use aprotic solvents (e.g., acetonitrile) to minimize side reactions .

- Temperature control : Maintain room temperature for esterification to prevent decomposition of sensitive intermediates .

- Catalyst screening : Test phase-transfer catalysts or Lewis acids (e.g., ZnCl₂) to accelerate cyclization steps .

- Purification strategies : Employ column chromatography or recrystallization in ethanol/water mixtures to isolate high-purity products .

Q. How should researchers address contradictory data in reported biological activities of 2-(4-bromo-3-methylphenoxy)acetamide derivatives?

- Orthogonal assays : Validate antimicrobial or anticancer activity using both in vitro (e.g., MIC assays) and cellular models (e.g., MTT assays) to rule out false positives .

- Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., replacing bromo with chloro) to identify critical pharmacophores .

- Dose-response analysis : Ensure activity is concentration-dependent and not an artifact of cytotoxicity .

Q. What computational methods are suitable for predicting the interaction of 2-(4-bromo-3-methylphenoxy)acetamide with biological targets?

- Molecular docking : Use software like AutoDock Vina to model binding to enzymes (e.g., SARS-CoV-2 main protease) based on crystal structures .

- DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and stability .

- MD simulations : Assess binding stability over time (e.g., 100 ns trajectories) to validate docking results .

Q. How can researchers design experiments to study the structure-activity relationship (SAR) of 2-(4-bromo-3-methylphenoxy)acetamide analogs?

- Substituent variation : Synthesize derivatives with modified phenoxy (e.g., methoxy, nitro) or acetamide (e.g., trifluoroethyl) groups .

- Bioisosteric replacement : Replace the bromo group with bioisosteres like CF₃ to enhance metabolic stability .

- Pharmacophore mapping : Use X-ray crystallography or NMR to identify key binding motifs (e.g., hydrogen-bonding sites) .

Key Considerations for Researchers

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.